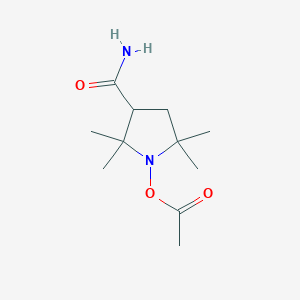
9-Hydroxyoctadecanoic acid
Overview
Description
Scientific Research Applications
9-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
9-Hydroxyoctadecanoic acid, also known as 9-Hydroxystearic acid (9-HSA), primarily targets Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in modulating gene expression by deacetylating lysine residues on histone proteins .
Mode of Action
This compound acts as an inhibitor of HDAC1 . It binds to the active site of the HDAC1 protein, inhibiting its enzymatic activity . This inhibition leads to an increase in acetylation levels of histone proteins, thereby influencing gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . By inhibiting HDAC1, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and promoting gene transcription .
Pharmacokinetics
As a hydrophobic molecule, it is practically insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of HDAC1 by this compound leads to changes in gene expression . For instance, it has been shown to induce the expression of p21 WAF1 , a cell cycle regulator, at the transcriptional and translational levels . This results in a significant inhibition of cell proliferation and a strong arrest in the G0/G1 phase of the cell cycle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its hydrophobic nature and insolubility in water may affect its distribution and action in different cellular environments . .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
9-Hydroxyoctadecanoic acid is involved in several biochemical reactions, primarily due to its interaction with enzymes and proteins. One notable interaction is with histone deacetylase 1 (HDAC1), where this compound acts as an inhibitor. At a concentration of 5 μM, it inhibits approximately 66.4% of HDAC1 enzymatic activity . This inhibition is crucial as HDAC1 is involved in the regulation of gene expression through chromatin remodeling. Additionally, this compound interacts with other biomolecules, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of HT29 cells, a human colorectal adenocarcinoma cell line, by inducing cell cycle arrest at the G0/G1 phase . This compound also increases the expression of p21 WAF1, a cyclin-dependent kinase inhibitor, at both transcriptional and translational levels. These changes highlight the impact of this compound on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of HDAC1, inhibiting its activity and leading to increased acetylation of histone proteins . This modification alters chromatin structure, thereby influencing gene expression. Furthermore, the induction of p21 WAF1 expression by this compound results in cell cycle arrest, highlighting its role in regulating cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in gene expression. The compound’s stability and degradation over time can influence its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits minimal toxicity and effectively inhibits HDAC1 activity, leading to changes in gene expression and cellular function . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism. It is metabolized by enzymes such as fatty acid hydroxylases, which introduce hydroxyl groups into fatty acid chains . This modification can alter the metabolic flux and levels of metabolites, impacting overall cellular metabolism. Additionally, this compound can influence the synthesis and degradation of other lipids, further highlighting its role in metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Hydroxyoctadecanoic acid can be synthesized through various methods. One common approach involves the hydroxylation of stearic acid. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is introduced at the 9th position of the octadecanoic acid chain .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming 9-oxooctadecanoic acid.
Reduction: The hydroxyl group can be reduced to form octadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
Oxidation: 9-Oxooctadecanoic acid.
Reduction: Octadecanoic acid.
Substitution: Products vary based on the substituent introduced.
Properties
IUPAC Name |
9-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXDCVAPIMDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948393 | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3384-24-5, 25498-28-6 | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10(9)-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-hydroxyoctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the hydroxyl group in hydroxystearic acids impact their monolayer properties?
A2: The position of the hydroxyl group significantly influences the phase behavior, domain morphology, and lattice structure of hydroxystearic acid monolayers at the air-water interface. For instance, compared to 11- and 12-hydroxystearic acid, 9-hydroxystearic acid displays a shorter plateau region in its π-A isotherms at equal temperatures, indicating differences in the phase transition from a liquid-expanded to a liquid-condensed state []. Additionally, the condensed phase domain morphology and lattice structures observed through Brewster angle microscopy and grazing incidence X-ray diffraction are specific to the hydroxyl group's position []. This suggests that even a slight shift in the hydroxyl group's position can lead to significant changes in the molecule's interaction with the surrounding environment.
Q2: Does the presence of additional hydroxyl groups impact monolayer properties?
A3: Yes, the presence of additional hydroxyl groups, as seen in dihydroxyoctadecanoic acids like 9,10-dihydroxyoctadecanoic acid (9,10-DHOA), also affects monolayer behavior. Unlike many monohydroxy-substituted fatty acids which show a pressure plateau region in their π–A isotherms regardless of the substrate, 9,10-DHOA only exhibits this plateau on a 3M NaCl substrate []. The extra hydroxyl group in 9,10-DHOA, compared to 9-HOA, leads to differences in monolayer-substrate interactions, potentially due to alterations in hydrogen bonding [].
Q3: What is the role of 9-HOA and similar compounds in surfactant protein regulation?
A4: 9-HOA and the prostaglandin J2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2, can regulate surfactant protein B (SP-B) gene expression in the lungs []. Both compounds, acting as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), have been shown to down-regulate SP-B gene expression in respiratory epithelial cells []. This suggests a potential link between neutral lipid metabolism and surfactant homeostasis in the lungs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)
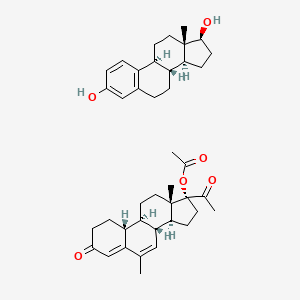


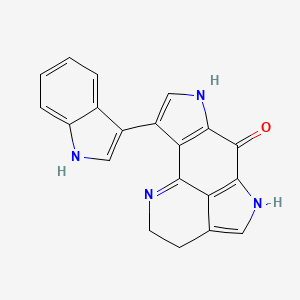
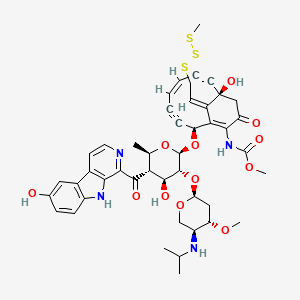
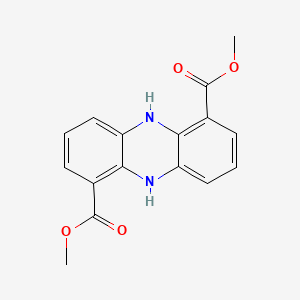
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)
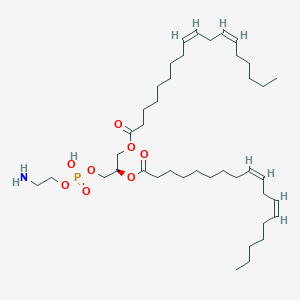


![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)
![alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile](/img/structure/B1243269.png)
